N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzamide core substituted with a phenylsulfonyl group and a branched alkyl chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the benzamide is treated with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Attachment of the Branched Alkyl Chain: The branched alkyl chain can be introduced through alkylation reactions, using alkyl halides or alkyl sulfonates in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for cost, yield, and scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit pharmacological activities, making it a candidate for drug development. It can be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Materials Science: The unique structural features of the compound can be leveraged in the design of novel materials with specific properties, such as polymers or liquid crystals.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The phenylsulfonyl group and the branched alkyl chain may play crucial roles in binding to the target and influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]benzoate: Similar structure but with a benzoate ester instead of a benzamide.
N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]aniline: Similar structure but with an aniline instead of a benzamide.
N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]phenol: Similar structure but with a phenol instead of a benzamide.
Uniqueness
N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]benzamide stands out due to its specific combination of a benzamide core, a phenylsulfonyl group, and a branched alkyl chain. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15(2)20(16(3)4)22-21(24)17-11-13-18(14-12-17)23(5)27(25,26)19-9-7-6-8-10-19/h6-16,20H,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIBLUWTLYPRHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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